2,3-Dichloro-5-fluorobenzaldehyde
Overview
Description
2,3-Dichloro-5-fluorobenzaldehyde is a useful research compound. Its molecular formula is C7H3Cl2FO and its molecular weight is 193 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that fluorobenzaldehydes, a group to which 2,3-dichloro-5-fluorobenzaldehyde belongs, can be used to make a variety of schiff base compounds through a condensation reaction . These Schiff base compounds have been found to exhibit antimicrobial properties , suggesting that the targets could be microbial cells or specific enzymes within these cells.
Mode of Action
It is known that fluorobenzaldehydes can undergo oxidation reactions . This suggests that this compound may interact with its targets through redox reactions, leading to changes in the target’s structure or function.
Biochemical Pathways
Given its potential to form schiff base compounds , it may affect pathways involving these compounds. Schiff bases are known to play crucial roles in many biological processes, including enzymatic catalysis and signal transduction.
Pharmacokinetics
The physical properties of the compound, such as its molecular weight and structure , can influence its pharmacokinetic behavior. For instance, its relatively low molecular weight may facilitate absorption and distribution within the body.
Result of Action
The formation of schiff base compounds suggests that it may lead to alterations in microbial cell function or viability, potentially contributing to its antimicrobial properties.
Properties
IUPAC Name |
2,3-dichloro-5-fluorobenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2FO/c8-6-2-5(10)1-4(3-11)7(6)9/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKBUXFKZAJQORK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C=O)Cl)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.